![molecular formula C18H9FO4S2 B11417427 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate](/img/structure/B11417427.png)
7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate is a complex organic compound that features a unique combination of fluorophenyl, benzoxathiol, and thiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate typically involves multi-step reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of metal-catalyzed heterocyclization reactions and C–C cross-coupling reactions are also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Fluorophenyl)thiophene: Shares the fluorophenyl and thiophene moieties but lacks the benzoxathiol group.
5-Bromothiophene-2-carboxylate: Similar thiophene structure but with a bromine substituent instead of fluorophenyl.
Uniqueness
7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl thiophene-2-carboxylate is unique due to its combination of fluorophenyl, benzoxathiol, and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C18H9FO4S2 |
---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C18H9FO4S2/c19-11-5-3-10(4-6-11)13-8-12(9-15-16(13)23-18(21)25-15)22-17(20)14-2-1-7-24-14/h1-9H |
InChI-Schlüssel |
YETOISQTYPGYKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.